molecular formula C20H23N5S B3964518 4-BENZYL-2-(PIPERIDINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE

4-BENZYL-2-(PIPERIDINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE

Cat. No.: B3964518
M. Wt: 365.5 g/mol
InChI Key: ZIRDFKAMFAUBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZYL-2-(PIPERIDINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique structural features, which include a triazole ring, a piperidine moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-2-(PIPERIDINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Piperidine Moiety: The piperidine group is introduced via a nucleophilic substitution reaction using piperidine and an appropriate leaving group.

    Attachment of the Benzyl and Pyridine Groups: The benzyl and pyridine groups are attached through alkylation and coupling reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-2-(PIPERIDINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

4-BENZYL-2-(PIPERIDINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-BENZYL-2-(PIPERIDINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-BENZYL-2-(PIPERIDINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-ONE: This compound differs by having a carbonyl group instead of a thiol group.

    4-BENZYL-2-(PIPERIDINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIOL: This compound has a thiol group instead of a thione group.

Uniqueness

4-BENZYL-2-(PIPERIDINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structural features allow for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-benzyl-2-(piperidin-1-ylmethyl)-5-pyridin-4-yl-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5S/c26-20-24(15-17-7-3-1-4-8-17)19(18-9-11-21-12-10-18)22-25(20)16-23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRDFKAMFAUBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C(=S)N(C(=N2)C3=CC=NC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-BENZYL-2-(PIPERIDINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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4-BENZYL-2-(PIPERIDINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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4-BENZYL-2-(PIPERIDINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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4-BENZYL-2-(PIPERIDINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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4-BENZYL-2-(PIPERIDINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
Reactant of Route 6
4-BENZYL-2-(PIPERIDINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE

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